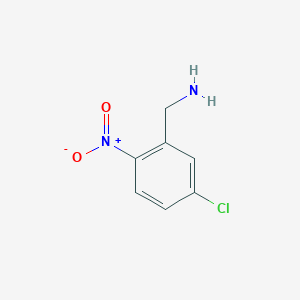

5-Chloro-2-nitrobenzylamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-2-nitrophenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H,4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXOSXDGPYTXPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90902564 | |

| Record name | NoName_3086 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90902564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67567-44-6 | |

| Record name | 5-Chloro-2-nitrobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67567-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 5 Chloro 2 Nitrobenzylamine

Established Synthetic Routes for 5-Chloro-2-nitrobenzylamine

The synthesis of this compound can be approached through various established chemical transformations. These routes often involve multi-step processes that include nitration, amination, and functional group interconversions.

Strategies Involving Nitration and Amination

One potential, albeit multi-step, strategy for the synthesis of this compound begins with the formation of 5-chloro-2-nitroaniline (B48662). This intermediate can be synthesized through two primary pathways:

From m-dicholorobenzene: This route involves the nitration of m-dichlorobenzene to yield 2,4-dichloronitrobenzene. guidechem.comgoogle.comchemicalbook.com This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. guidechem.comchemicalbook.com The subsequent step is a selective amination of 2,4-dichloronitrobenzene, where the chlorine atom at the 4-position is substituted with an amino group. This reaction is generally carried out under high pressure and temperature in the presence of ammonia (B1221849). guidechem.comchemicalbook.com

From 3-chloroaniline: An alternative synthesis of 5-chloro-2-nitroaniline starts with 3-chloroaniline. chemicalbook.com This process involves three main steps: acylation (formylation), nitration, and hydrolysis. chemicalbook.com The initial acylation protects the amino group, followed by nitration to introduce the nitro group at the ortho position. chemicalbook.com Finally, hydrolysis removes the acyl protecting group to yield 5-chloro-2-nitroaniline. chemicalbook.com

To convert 5-chloro-2-nitroaniline to the target compound, this compound, a series of functional group transformations would be necessary. This would likely involve a Sandmeyer-type reaction, where the aniline (B41778) is first converted to a diazonium salt. This salt can then be reacted with a cyanide source, such as copper(I) cyanide, to introduce a nitrile group, forming 5-chloro-2-nitrobenzonitrile. The final step would be the selective reduction of the nitrile to a benzylamine (B48309).

Reductive Pathways from Corresponding Nitroaromatic Precursors

A more direct approach to this compound involves the reduction of a suitable nitroaromatic precursor that already contains a carbon functional group at the benzylic position. A key challenge in this approach is the chemoselective reduction of one functional group in the presence of the easily reducible nitro group.

A highly viable precursor for this pathway is 5-chloro-2-nitrobenzonitrile. The synthesis of this intermediate is well-established. The primary challenge lies in the selective reduction of the nitrile group to a benzylamine while leaving the nitro group intact. Research has shown that this selective reduction is a challenging synthetic endeavor but can be achieved under specific conditions. calvin.edu

One successful approach involves the use of borane-dimethyl sulfide (B99878) complex in the presence of a Lewis acid. calvin.edu Studies on similar substrates, such as 2-nitrobenzonitrile, have demonstrated the feasibility of this method. calvin.edu The reaction conditions are crucial and need to be carefully optimized to achieve high selectivity and yield. calvin.edu The use of aprotic conditions and suitable Lewis acids can facilitate the reduction of the nitrile group over the nitro group. calvin.edu

| Precursor | Reducing Agent | Key Conditions | Outcome |

| 5-chloro-2-nitrobenzonitrile | Borane-dimethyl sulfide / Lewis Acid | Aprotic solvent, controlled temperature | Selective reduction of the nitrile to a benzylamine |

| 5-chloro-2-nitrobenzonitrile | Catalytic Hydrogenation (e.g., with specific catalysts) | Controlled pressure and temperature, specific catalyst | Potential for selective nitrile reduction, requires careful catalyst selection to avoid nitro group reduction |

Synthesis of Key Precursors Relevant to this compound

The efficient synthesis of this compound is highly dependent on the availability and purity of its key precursors.

Derivatization from Substituted Nitrobenzaldehydes (e.g., 5-Chloro-2-nitrobenzaldehyde)

5-Chloro-2-nitrobenzaldehyde (B146351) is a crucial precursor that can be converted to this compound through reductive amination. This process involves the reaction of the aldehyde with an amine source, typically ammonia, to form an intermediate imine, which is then reduced to the corresponding amine.

The synthesis of 5-chloro-2-nitrobenzaldehyde itself is a well-documented process. It is typically prepared by the nitration of 3-chlorobenzaldehyde.

The conversion of 5-chloro-2-nitrobenzaldehyde to this compound via reductive amination can be achieved using various reducing agents. Sodium triacetoxyborohydride (B8407120) is a mild and selective reagent often used for this transformation. harvard.edu Catalytic hydrogenation is another common method, although careful selection of the catalyst and reaction conditions is necessary to prevent the reduction of the nitro group. wikipedia.org

| Carbonyl Compound | Amine Source | Reducing Agent | Key Features |

| 5-chloro-2-nitrobenzaldehyde | Ammonia (e.g., as ammonium (B1175870) acetate) | Sodium triacetoxyborohydride | Mild conditions, high functional group tolerance. harvard.edu |

| 5-chloro-2-nitrobenzaldehyde | Ammonia | H₂/Catalyst (e.g., Ni, Pt, Pd) | Atom-economical, requires careful catalyst selection for chemoselectivity. wikipedia.org |

Green Chemistry Approaches in the Synthesis of Nitrobenzylamines

The principles of green chemistry are increasingly being applied to the synthesis of nitrobenzylamines to reduce environmental impact and improve safety and efficiency. These approaches focus on the use of less hazardous reagents, renewable feedstocks, and catalytic methods.

One promising green strategy is the direct reductive amination of aldehydes with nitroarenes. rsc.org This method combines the reduction of the nitro group and the reductive amination of the aldehyde in a one-pot reaction, often using environmentally benign reducing agents like formic acid in water. rsc.orgfrontiersin.org This approach, while typically yielding secondary amines, highlights the potential for developing greener one-pot syntheses for primary amines as well.

The use of heterogeneous catalysts is another cornerstone of green chemistry in this context. Catalysts based on non-noble metals, such as cobalt, are being developed for reductive amination processes. nih.gov These catalysts can often be recovered and reused, reducing waste and cost. For instance, an in situ-generated amorphous cobalt catalyst has been shown to be effective for the reductive amination of aldehydes and ketones with aqueous ammonia and hydrogen gas under mild conditions. nih.gov

Furthermore, the development of chemoselective reduction methods using recyclable catalysts contributes to greener synthetic routes. For example, a magnetically recoverable nanocomposite catalyst (Fe₃O₄-MWCNTs@PEI-Ag) has been reported for the chemoselective reduction of nitro and nitrile compounds. rsc.orgnih.gov Such catalysts can be easily separated from the reaction mixture, minimizing catalyst loss and contamination of the product. rsc.orgnih.gov

| Green Chemistry Approach | Key Features | Potential Application |

| Direct reductive amination with nitroarenes | One-pot synthesis, use of renewable reductants (e.g., formic acid), aqueous media. rsc.orgfrontiersin.org | Synthesis of secondary amines, with potential for adaptation to primary amines. |

| Use of non-noble metal catalysts | Abundant and less toxic metals (e.g., Co), often recyclable. nih.gov | Catalytic hydrogenation and reductive amination steps. |

| Magnetically recoverable catalysts | Easy separation and reuse, reduced waste. rsc.orgnih.gov | Chemoselective reduction of precursors like 5-chloro-2-nitrobenzonitrile. |

Chemical Reactivity and Transformational Pathways of 5 Chloro 2 Nitrobenzylamine

Reactions of the Primary Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary benzylamine (B48309) group makes it a potent nucleophile, enabling it to participate in a variety of bond-forming reactions.

The primary amine of 5-Chloro-2-nitrobenzylamine can act as a nucleophile, attacking electrophilic centers to form new carbon-nitrogen or heteroatom-nitrogen bonds.

Reaction with Tetrasulfur Tetranitride (S₄N₄) : Tetrasulfur tetranitride is an inorganic compound that can react with various organic molecules. wikipedia.org While direct studies with this compound are not prevalent, primary amines are known to react with S₄N₄. The reaction with piperidine, a secondary amine, for instance, leads to the formation of the [S₄N₅]⁻ anion. wikipedia.org The interaction is complex and can lead to the formation of various sulfur-nitrogen compounds, often involving the degradation of the S₄N₄ cage structure. wikipedia.orgnih.gov

Alkylation : This reaction involves the formation of a new carbon-nitrogen bond by treating the amine with an alkyl halide. The primary amine can be converted into secondary or tertiary amines. However, direct alkylation of amines with alkyl halides can be difficult to control, often resulting in overalkylation, where multiple alkyl groups are added to the nitrogen atom. masterorganicchemistry.com

Acylation : A more controlled reaction is acylation, where the primary amine reacts with an acyl halide or anhydride to form a stable amide. For example, reaction with acetyl chloride in the presence of a base would yield N-(5-chloro-2-nitrobenzyl)acetamide. This is a common strategy for protecting amine groups during multi-step syntheses.

Reductive amination, also known as reductive alkylation, is a highly efficient and controlled method for forming carbon-nitrogen bonds, converting a primary amine into a secondary or tertiary amine. masterorganicchemistry.comwikipedia.org The process involves two main steps: the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, followed by the reduction of this imine to the corresponding amine. youtube.comyoutube.com

The reaction is typically carried out under weakly acidic conditions (pH ~5-7), which facilitates the formation of the imine without deactivating the amine nucleophile. youtube.comharvard.edu A key advantage of this method is the ability to perform it as a "one-pot" reaction, where the amine, carbonyl compound, and a selective reducing agent are combined. wikipedia.org

Specialized reducing agents are used that selectively reduce the iminium ion intermediate much faster than they reduce the starting carbonyl compound. masterorganicchemistry.com This prevents the wasteful reduction of the aldehyde or ketone to an alcohol.

| Reducing Agent | Characteristics |

| Sodium Cyanoborohydride (NaBH₃CN) | A classic reagent for reductive amination. It is stable in weakly acidic conditions and selectively reduces the more electrophilic iminium ion in the presence of the less reactive aldehyde or ketone. masterorganicchemistry.comyoutube.com |

| Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | A milder and often preferred alternative to NaBH₃CN, as it avoids the use of toxic cyanide reagents. harvard.edu It is particularly effective for a wide range of substrates, including aliphatic and aromatic aldehydes and ketones. harvard.edu |

| Catalytic Hydrogenation (H₂/Catalyst) | Can also be used, where the imine is formed and then hydrogenated in the presence of a metal catalyst like palladium, platinum, or nickel. wikipedia.org |

For this compound, reaction with acetone in the presence of sodium triacetoxyborohydride would yield N-isopropyl-5-chloro-2-nitrobenzylamine.

Beyond alkyl and acyl halides, the primary amine of this compound can react with a variety of other electrophiles. A notable example is the reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base to form sulfonamides. This reaction is a reliable method for synthesizing these functional groups.

The electrochemical oxidation of aromatic amines and nitroaromatic compounds has been studied as a method for degradation and transformation. While specific data for this compound is limited, studies on related compounds like nitrofurazone provide insight. mdpi.com The process typically involves the generation of powerful oxidizing species at an inert anode, such as a Boron-Doped Diamond (BDD) or Pt/Ti electrode. mdpi.com The oxidation can lead to the destruction of the molecule through interaction with these active species. For aromatic compounds, this can involve hydroxylation of the ring, opening of the ring, and eventual mineralization. The amine group itself is also susceptible to oxidation.

Transformations of the Nitro Group

The nitro group on the aromatic ring is a versatile functional group, primarily due to its ability to be reduced to an amino functionality.

The conversion of the aromatic nitro group in this compound to a primary amine (amino functionality) is a crucial transformation in synthetic chemistry. This creates a diamine product, 5-chloro-2-aminobenzylamine (or 2-(aminomethyl)-4-chloroaniline), which is a valuable building block. The key challenge is to achieve this reduction chemoselectively, without affecting the chloro substituent or the benzylamine group. Several methods are available for this purpose. commonorganicchemistry.comorganic-chemistry.org

The choice of reagent is critical to avoid unwanted side reactions. For instance, catalytic hydrogenation with palladium on carbon (Pd/C) is a very common method for nitro reduction, but it can also cause dehalogenation (removal of the chlorine atom). commonorganicchemistry.com Therefore, alternative catalysts or reagents are often preferred for halogenated nitroarenes.

| Reagent/Method | Conditions | Selectivity & Notes |

| **Tin(II) Chloride (SnCl₂) ** | Typically used in acidic media (e.g., concentrated HCl) or in organic solvents like ethanol. | A classic and mild method that is highly chemoselective for nitro groups and tolerates a wide range of other functional groups, including halogens and esters. commonorganicchemistry.com |

| Iron (Fe) Powder | Used in acidic conditions, such as with acetic acid (AcOH) or ammonium (B1175870) chloride (NH₄Cl) in a solvent like ethanol/water. | An inexpensive, mild, and effective method for reducing aromatic nitro groups while preserving halogen substituents. commonorganicchemistry.com |

| Catalytic Hydrogenation (Raney Nickel) | Hydrogen gas (H₂) with a Raney Nickel catalyst. | Raney Nickel is often used as an alternative to Pd/C when dehalogenation of aromatic chlorides is a concern. commonorganicchemistry.com |

| Sodium Sulfide (B99878) (Na₂S) or Hydrosulfide (NaSH) | Aqueous or alcoholic solutions. | Can be useful when acidic conditions are not suitable. It is known for its ability to selectively reduce one nitro group in the presence of another. commonorganicchemistry.com |

| Hydrazine Hydrate (N₂H₄·H₂O) | In the presence of a catalyst like Pd/C, Raney Ni, or FeCl₃. | Can selectively reduce nitroarenes in the presence of halogens. organic-chemistry.orgresearchgate.net |

These methods allow for the targeted transformation of the nitro group, providing a synthetic route to valuable aniline (B41778) derivatives from this compound.

Oxidative Reactions and Nitrate Formation

The oxidative behavior of this compound is primarily dictated by the interplay between the benzylamine moiety and the strongly electron-withdrawing nitro group. The aromatic ring itself is deactivated towards electrophilic attack and resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group. nih.govasm.org Consequently, oxidative reactions typically target the more susceptible aminomethyl group.

Under controlled oxidative conditions, the primary amine can be converted to an imine, which upon hydrolysis yields the corresponding aldehyde. This transformation provides a synthetic route to 5-chloro-2-nitrobenzaldehyde (B146351), a valuable building block in organic synthesis. researchgate.nettandfonline.comresearchgate.net

Plausible Oxidation Pathway:

Step 1 (Oxidation): this compound is treated with a suitable oxidizing agent (e.g., manganese dioxide, permanganate, or catalyzed aerobic oxidation), leading to the formation of the corresponding N-benzylidene imine intermediate. koreascience.kr

Step 2 (Hydrolysis): The imine intermediate is subsequently hydrolyzed under aqueous conditions to afford 5-chloro-2-nitrobenzaldehyde and ammonia (B1221849).

Regarding nitrate formation, it is crucial to distinguish between the nitro group (-NO2) present in the molecule and the formation of a nitrate ion (NO3-). Under typical laboratory oxidative conditions, the nitro group is generally stable and does not convert to a nitrate. However, in the context of biodegradation by certain microorganisms, enzymatic processes can lead to the removal of the nitro group, often releasing it as nitrite (NO2-), not nitrate. dtic.milannualreviews.orgnih.gov This oxidative denitrification is a specialized biological process and not a standard chemical oxidation pathway. nih.govdtic.milnih.gov

Reactivity of the Aryl Halide Substituent

The chlorine atom at the C-5 position of this compound exhibits reactivity characteristic of an activated aryl halide. Its susceptibility to nucleophilic substitution is significantly enhanced by the strong electron-withdrawing effect of the nitro group in the ortho position.

The activation provided by the ortho-nitro group facilitates nucleophilic aromatic substitution (SNAr) reactions, allowing the chlorine atom to be displaced by a variety of nucleophiles.

Halogen Exchange (Halex) Reactions: A prominent example is the Halex process, where the aryl chloride is converted to the corresponding aryl fluoride. This reaction is typically performed at elevated temperatures using an alkali metal fluoride, such as potassium fluoride (KF), in a polar aprotic solvent like DMSO or DMF. This pathway is particularly effective for nitro-substituted aryl chlorides.

Functionalization with Other Nucleophiles: Beyond fluoride, the activated chlorine can be substituted by a range of other nucleophiles, enabling diverse functionalization of the aromatic ring. This provides a powerful tool for introducing new functionalities and building molecular complexity.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Class |

| Alkoxide | Sodium methoxide (NaOCH₃) | Aryl ether |

| Thiolate | Sodium thiophenoxide (NaSPh) | Aryl sulfide |

| Amine | Piperidine | N-Aryl amine |

| Cyanide | Sodium cyanide (NaCN) | Aryl nitrile |

Advanced Cyclization and Heterocyclic Annulation Reactions

This compound serves as a versatile precursor for the synthesis of various nitrogen-containing heterocyclic systems. The primary amine function is a key handle for initiating cyclization cascades to form fused ring structures.

The benzylamine structure is ideally suited for classic cyclization reactions that generate the tetrahydroisoquinoline and dihydroisoquinoline cores, which are prevalent motifs in natural products and pharmaceuticals.

Pictet-Spengler Reaction: This reaction involves the condensation of the primary amine of this compound with an aldehyde or ketone under acidic conditions. The resulting iminium ion undergoes an intramolecular electrophilic attack on the aromatic ring, followed by rearomatization to yield a substituted tetrahydroisoquinoline.

Bischler-Napieralski Reaction: This pathway begins with the N-acylation of this compound. The resulting amide is then treated with a dehydrating agent (e.g., POCl₃ or P₂O₅), which promotes cyclization to form a dihydroisoquinoline. Subsequent reduction can afford the corresponding tetrahydroisoquinoline.

Table 2: Synthesis of Fused Nitrogen Heterocycles

| Reaction Type | Coreactant | Resulting Heterocycle |

| Pictet-Spengler | Formaldehyde | 6-Chloro-7-nitro-1,2,3,4-tetrahydroisoquinoline |

| Pictet-Spengler | Acetaldehyde | 1-Methyl-6-chloro-7-nitro-1,2,3,4-tetrahydroisoquinoline |

| Bischler-Napieralski | Acetyl chloride (followed by cyclization) | 1-Methyl-6-chloro-7-nitro-3,4-dihydroisoquinoline |

The construction of more complex polycyclic systems, such as benzothiazepinones, from this compound typically requires a multi-step synthetic sequence. A plausible strategy involves modifying the substituents on the aromatic ring to enable the desired cyclization. One potential pathway involves the reaction of an N-acylated derivative with a sulfur-containing reagent. For instance, N-acylation of the benzylamine with chloroacetyl chloride, followed by reaction with sodium sulfide, could initiate a cyclization cascade to form the seven-membered thiazepinone ring.

Multicomponent reactions (MCRs) are powerful tools for rapidly generating molecular complexity from simple starting materials in a single step. As a primary amine, this compound is an excellent component for the Ugi four-component reaction (U-4CR).

In the Ugi reaction, an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino carboxamide. By employing this compound as the amine component, a diverse library of complex, peptide-like molecules can be synthesized with high efficiency. The modularity of the Ugi reaction allows for the systematic variation of the other three components to explore a wide chemical space.

Table 3: Ugi Reaction with this compound

| Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Resulting Architecture |

| Isobutyraldehyde | Acetic Acid | tert-Butyl isocyanide | α-(acetylamino)-N-(5-chloro-2-nitrobenzyl)-N-(tert-butyl)-isovaleramide |

| Benzaldehyde | Propionic Acid | Cyclohexyl isocyanide | α-(propionylamino)-N-(5-chloro-2-nitrobenzyl)-N-cyclohexyl-2-phenylacetamide |

| Acetone | Benzoic Acid | Benzyl isocyanide | α-(benzamido)-N-benzyl-N-(5-chloro-2-nitrobenzyl)-isobutyramide |

[3+2] Cycloaddition Reactions Leading to Heteroaromatic Systems

While direct experimental evidence for the participation of this compound in [3+2] cycloaddition reactions is not extensively documented in readily available literature, its chemical structure suggests a plausible role as a precursor to a 1,3-dipole, a key component in this class of reactions. Specifically, this compound can be envisioned to generate an azomethine ylide, which can then undergo cycloaddition with a suitable dipolarophile to yield five-membered heteroaromatic systems.

Azomethine ylides are nitrogen-based 1,3-dipoles that are highly reactive and are typically generated in situ. A common method for their formation involves the condensation of a primary or secondary amine with an aldehyde or ketone. In the context of this compound, a proposed pathway would involve its reaction with an aldehyde to form an intermediate imine. Subsequent tautomerization or deprotonation of this imine would lead to the formation of a substituted azomethine ylide.

The general scheme for this proposed transformation is as follows:

Iminium Ion Formation: this compound reacts with an aldehyde (R-CHO) in the presence of an acid catalyst to form a protonated imine (iminium ion).

Azomethine Ylide Generation: A base is then used to deprotonate the carbon atom alpha to both the phenyl ring and the iminium nitrogen, resulting in the formation of the azomethine ylide. The electron-withdrawing nature of the 2-nitro group on the phenyl ring could potentially influence the stability and reactivity of this intermediate.

[3+2] Cycloaddition: The generated azomethine ylide, acting as the 1,3-dipole, can then react with a variety of dipolarophiles (e.g., alkenes, alkynes) in a concerted or stepwise fashion to afford a five-membered heterocyclic ring. The regioselectivity and stereoselectivity of this cycloaddition would be influenced by the electronic and steric properties of both the azomethine ylide and the dipolarophile.

This synthetic strategy provides a versatile route to a range of substituted pyrrolidines, pyrrolines, or other more complex fused heterocyclic systems, depending on the choice of the aldehyde and the dipolarophile.

The following table outlines a hypothetical reaction based on established methodologies for azomethine ylide cycloadditions, illustrating the potential of this compound in the synthesis of heteroaromatic systems.

| Reactant 1 (Amine) | Reactant 2 (Aldehyde) | Dipolarophile | Potential Heterocyclic Product | Reaction Conditions (Analogous Systems) |

| This compound | Benzaldehyde | N-Phenylmaleimide | Substituted Pyrrolidine | Toluene, reflux; or AgOAc/DBU catalysis |

| This compound | Formaldehyde | Dimethyl acetylenedicarboxylate | Substituted Pyrroline | Silver acetate, DBU, CH2Cl2, room temperature |

| This compound | Glyoxylic acid | Ethyl acrylate | Functionalized Proline derivative | Heat, decarboxylation |

The resulting heterocyclic structures would bear the 5-chloro-2-nitrophenyl substituent, providing a scaffold for further chemical modifications and the development of novel compounds with potential applications in various fields of chemistry. The exploration of such [3+2] cycloaddition pathways commencing from this compound represents a promising area for future research in synthetic organic chemistry.

Dear User,

Following a thorough and comprehensive search for scientific literature and data, it has been determined that the specific experimental spectroscopic data required to generate the requested article on This compound is not publicly available.

The strict instructions to focus solely on "this compound" and to populate detailed sections on its specific NMR, Mass Spectrometry, IR, Raman, UV-Vis, and X-ray crystallography characterization cannot be fulfilled. The search results did not yield the necessary data points, such as NMR chemical shifts, mass fragmentation patterns, vibrational frequencies, absorption maxima, or crystallographic data, for this specific compound.

While information is available for structurally related compounds (e.g., 5-chloro-2-nitroaniline (B48662), 5-chloro-2-nitrobenzaldehyde, and other isomers or derivatives), the explicit instruction not to introduce any information that falls outside the scope of "this compound" prevents the use of such data.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and content requirements. The creation of the requested data tables and detailed research findings is unachievable due to the absence of the foundational data for the specified compound.

Computational Chemistry and Mechanistic Investigations of 5 Chloro 2 Nitrobenzylamine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of a molecule. For 5-Chloro-2-nitrobenzylamine, these calculations would typically be performed using Density Functional Theory (DFT) and ab initio methods.

Methodology: DFT methods, particularly with hybrid functionals like B3LYP, in conjunction with Pople-style basis sets (e.g., 6-311++G(d,p)), are commonly employed for geometry optimization and frequency calculations of similar aromatic compounds. These methods provide a good balance between computational cost and accuracy for determining ground-state geometries, bond lengths, bond angles, and dihedral angles.

Expected Findings: The electronic structure of this compound is characterized by the interplay between the electron-withdrawing nitro group (-NO₂) and the chloro group (-Cl), and the electron-donating potential of the benzylamine (B48309) moiety (-CH₂NH₂). Quantum chemical calculations would elucidate the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. The HOMO is expected to be localized primarily on the benzene (B151609) ring and the amino group, while the LUMO would likely be concentrated on the nitro group. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Illustrative Data for Analogous Chloro-Nitro Aromatic Compounds: The following table presents typical geometric parameters that would be calculated for a molecule like this compound, based on studies of similar compounds.

| Parameter | Optimized Value (B3LYP/6-311++G(d,p)) |

| C-Cl Bond Length | ~1.74 Å |

| C-N (nitro) Bond Length | ~1.48 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-N-O (nitro) Bond Angle | ~118° |

| Dihedral Angle (Ring-NO₂) | < 10° |

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical studies are invaluable for mapping out potential reaction pathways and identifying the transition states involved. For this compound, such studies would focus on reactions like nucleophilic substitution, reduction of the nitro group, or reactions involving the benzylamine side chain.

Methodology: To investigate reaction mechanisms, potential energy surfaces are scanned to locate stationary points, including reactants, products, intermediates, and transition states. Transition state theory (TST) is then used to calculate reaction rates. Methods like the nudged elastic band (NEB) or quadratic synchronous transit (QST) are often used to find the minimum energy path between reactants and products.

Expected Findings: A key reaction pathway for nitroaromatic compounds is their reduction to the corresponding amines. Theoretical studies would model this multi-step process, identifying intermediates such as nitroso and hydroxylamine (B1172632) species. The calculations would provide the activation energies for each step, revealing the rate-determining step of the reaction. For instance, in the reduction of a nitro group, the initial electron transfer is often a critical step, and its energy barrier can be computationally determined. The influence of the chloro and benzylamine substituents on the activation barriers would be a key point of investigation.

Illustrative Reaction Coordinate for Nitro Group Reduction: The following is a hypothetical reaction coordinate diagram illustrating the energetic profile for the reduction of a nitroaromatic compound, which would be analogous to this compound.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to explore the three-dimensional structure and conformational landscape of a molecule. For this compound, the primary focus of conformational analysis would be the rotation around the C-C and C-N bonds of the benzylamine side chain.

Methodology: Conformational searches can be performed using molecular mechanics force fields followed by higher-level quantum chemical calculations (e.g., DFT) to refine the energies of the identified conformers. By systematically rotating the dihedral angles of the side chain and calculating the corresponding energy, a potential energy surface can be generated, revealing the most stable conformations and the energy barriers between them.

Expected Findings: The conformational analysis of this compound would likely reveal several low-energy conformers. The most stable conformation would be determined by a balance of steric hindrance between the amino group and the substituents on the ring, as well as potential intramolecular hydrogen bonding between the amino group and the nitro group. The rotational barriers would provide insight into the flexibility of the molecule.

Illustrative Conformational Energy Profile: The data below represents a hypothetical potential energy scan for the rotation around the C(ring)-C(benzyl) bond in a substituted benzylamine.

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 2.5 |

| 60 | 0.8 |

| 120 | 3.0 |

| 180 | 0.0 |

| 240 | 3.0 |

| 300 | 0.8 |

Prediction of Spectroscopic Properties and Reactivity Descriptors

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the experimental characterization of a compound. Furthermore, reactivity descriptors derived from quantum chemical calculations can provide insights into the molecule's chemical behavior.

Methodology: Vibrational frequencies (IR and Raman spectra) can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations are typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. Reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies.

Expected Findings: The calculated IR and Raman spectra would show characteristic vibrational modes for the nitro group (symmetric and asymmetric stretches), the C-Cl bond, the aromatic ring, and the amino group. Predicted ¹H and ¹³C NMR chemical shifts would help in the assignment of experimental spectra. Reactivity descriptors would quantify the molecule's susceptibility to electrophilic and nucleophilic attack. The nitro and chloro substituents would be expected to make the aromatic ring electron-deficient and susceptible to nucleophilic attack, while the amino group would be a primary site for electrophilic attack.

Illustrative Predicted Spectroscopic Data and Reactivity Descriptors: The following table provides examples of the type of data that would be generated from these calculations, based on studies of similar molecules.

| Property | Predicted Value |

| Vibrational Frequencies | |

| NO₂ asymmetric stretch | ~1530 cm⁻¹ |

| NO₂ symmetric stretch | ~1350 cm⁻¹ |

| C-Cl stretch | ~750 cm⁻¹ |

| NMR Chemical Shifts | |

| ¹H (aromatic) | 7.5 - 8.2 ppm |

| ¹³C (C-Cl) | ~130 ppm |

| ¹³C (C-NO₂) | ~145 ppm |

| Reactivity Descriptors | |

| HOMO-LUMO Gap | ~4.5 eV |

| Electrophilicity Index | ~2.0 |

Applications in Organic Synthesis and Materials Science Research

Strategic Building Block in Complex Chemical Synthesis

The strategic placement of functional groups on the 5-Chloro-2-nitrobenzylamine scaffold allows for its use in the targeted synthesis of more complex molecules. The presence of the amine group provides a nucleophilic center for various coupling reactions, while the nitro and chloro substituents can be chemically modified or can influence the reactivity of the aromatic ring.

Scaffolds for Bioactive Compound Development (e.g., Enzyme Inhibitors)

In the quest for new therapeutic agents, this compound and its derivatives have emerged as promising scaffolds for the development of bioactive compounds, particularly enzyme inhibitors. The rigid aromatic core provides a foundational structure upon which various pharmacophores can be strategically appended to interact with the active sites of enzymes.

Research into related chloro-nitro aromatic compounds has demonstrated their potential in this area. For instance, derivatives of 5-chloro-indole-2-carboxylate have been synthesized and shown to act as potent inhibitors of key signaling proteins such as EGFR (Epidermal Growth Factor Receptor) and BRAF kinases, which are often dysregulated in cancer. While not a direct application of this compound, this highlights the utility of the 5-chloro-nitroaromatic motif in the design of enzyme inhibitors. The benzylamine (B48309) functionality of the title compound offers a convenient handle for introducing further diversity and optimizing binding interactions with target enzymes. The synthesis of novel benzimidazole and benzotriazole derivatives has also been explored in the design of inhibitors for protein kinase CK2, a crucial enzyme in cell growth and proliferation nih.gov.

The development of bioactive heterocycles is another avenue where this compound can serve as a key starting material amanote.comijnrd.orgbohrium.comeprajournals.com. The amine group can be utilized in condensation reactions to form various heterocyclic rings, which are prevalent structures in many pharmaceuticals. The electronic properties conferred by the chloro and nitro groups can influence the biological activity of the resulting heterocyclic compounds.

Precursors for Specialized Organic Reagents and Ligands

Beyond its direct use in bioactive scaffolds, this compound is a valuable precursor for the synthesis of specialized organic reagents and ligands. The amine functionality can be readily transformed into other functional groups or used as a point of attachment for more complex molecular architectures.

One significant application is in the synthesis of Schiff base ligands. These are typically formed through the condensation of a primary amine with an aldehyde or ketone. While direct examples using this compound are not extensively documented in readily available literature, the synthesis of Schiff bases from the related 5-chlorosalicylaldehyde and various amines is well-established idosi.orgasianpubs.orgnih.gov. These Schiff base ligands can then coordinate with various metal ions to form stable complexes with interesting chemical and physical properties orientjchem.org. The resulting metal complexes have applications in catalysis and materials science.

Furthermore, the structural motifs present in this compound are relevant to the development of other important classes of ligands, such as N-heterocyclic carbenes (NHCs). NHCs are a class of persistent carbenes that have found widespread use as ligands in transition metal catalysis due to their strong σ-donating properties beilstein-journals.orgresearchgate.netnih.gov. The synthesis of NHC precursors often involves the reaction of a diamine with a one-carbon source. The benzylamine moiety of this compound could potentially be elaborated into a diamine suitable for NHC synthesis.

Functional Materials Development

The unique electronic and photochemical properties endowed by the nitrobenzyl moiety make this compound an attractive component in the design of functional materials. These materials can respond to external stimuli, such as light, making them suitable for a range of advanced applications.

Photo-responsive Materials and Photolabile Caging Groups

The 2-nitrobenzyl group is a well-known photolabile protecting group, or "caging" group, in organic chemistry and chemical biology wikipedia.orgwiley-vch.denih.govresearchgate.netacs.org. Upon irradiation with UV light, the nitro group undergoes a photochemical rearrangement that leads to the cleavage of the bond connecting the benzyl group to a substrate molecule. This light-triggered release of a protected molecule allows for precise spatial and temporal control over its activity.

The 5-chloro-2-nitrobenzyl moiety, derived from this compound, can be incorporated into larger molecules to create photo-responsive materials. The chlorine atom can modulate the photochemical properties of the nitrobenzyl group, such as its absorption wavelength and cleavage efficiency. Research on related dicarboxy-nitrobenzyl caging groups has shown that the position of substituents on the aromatic ring can significantly impact the rate of photorelease nih.gov. Specifically, an α,5-dicarboxy-2-nitrobenzyl caged compound demonstrated a faster release of the active species compared to its α,4-dicarboxy counterpart nih.gov. This suggests that the 5-chloro substituent in this compound could similarly influence the photolytic properties of the resulting caging group.

These photolabile groups are instrumental in various biological studies, allowing for the controlled release of signaling molecules, neurotransmitters, and other bioactive compounds within cells or tissues wikipedia.orgnih.gov. The ability to fine-tune the properties of the caging group through substitution on the aromatic ring is crucial for optimizing their performance in specific applications rug.nl.

Precursors for Fluorescent Dyes and Imaging Agents

The aromatic nature of this compound makes it a potential precursor for the synthesis of fluorescent dyes and imaging agents. The core structure can be chemically modified to create extended π-conjugated systems, which are often responsible for the fluorescent properties of organic molecules.

While direct synthesis of fluorescent dyes from this compound is not prominently reported, the general strategies for dye synthesis often involve the condensation of aromatic amines with other reactive species to build up the chromophore google.comnih.gov. The amine group of this compound provides a reactive handle for such transformations. The electronic nature of the chloro and nitro substituents would be expected to influence the absorption and emission properties of any resulting dye molecule, potentially leading to dyes with specific spectral characteristics.

The development of fluorescent probes for biological imaging is an active area of research. These probes are designed to selectively bind to specific targets within a biological system and report their presence through a change in fluorescence. The this compound scaffold could be incorporated into the design of such probes, where the benzylamine moiety could be functionalized with a recognition element for the target of interest.

Catalysis and Ligand Design in Transition Metal Chemistry

In the field of transition metal chemistry, the design of ligands that can modulate the catalytic activity and selectivity of a metal center is of paramount importance. This compound offers a platform for the synthesis of novel ligands for use in catalysis.

As previously mentioned, Schiff base ligands can be prepared from primary amines. The condensation of this compound with a suitable aldehyde would yield a Schiff base ligand capable of coordinating to transition metals idosi.orgasianpubs.orgnih.gov. The resulting metal complexes could exhibit catalytic activity in a variety of organic transformations. The electronic properties of the ligand, influenced by the chloro and nitro groups, can have a significant impact on the catalytic performance of the metal center researchgate.net. For example, transition metal complexes with Schiff base ligands have been investigated for their antimicrobial and catalytic activities nih.govnih.gov.

Furthermore, the amine functionality of this compound can be a starting point for the synthesis of ligands for important catalytic reactions such as palladium-catalyzed cross-coupling reactions researchgate.netnih.govrsc.orgchu-lab.orgresearchgate.net. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and are widely used in the synthesis of pharmaceuticals and fine chemicals. The development of new and efficient ligands is crucial for expanding the scope and utility of these reactions.

Below is a table summarizing the key applications of this compound and its derivatives in the discussed research areas.

| Application Area | Specific Use | Key Features of this compound |

| Organic Synthesis | ||

| 6.1.1. Bioactive Compounds | Scaffold for enzyme inhibitors and bioactive heterocycles. | Aromatic core for structural rigidity, amine group for functionalization. |

| 6.1.2. Organic Reagents | Precursor for Schiff base ligands and other specialized ligands. | Reactive amine group for condensation and coupling reactions. |

| Materials Science | ||

| 6.2.1. Photo-responsive Materials | Component of photolabile caging groups. | Nitrobenzyl moiety for photocleavage, chloro group for property modulation. |

| 6.2.2. Fluorescent Dyes | Potential precursor for fluorescent probes and imaging agents. | Aromatic ring as a base for chromophore synthesis. |

| Catalysis | ||

| 6.3. Catalysis and Ligand Design | Synthesis of ligands for transition metal catalysts. | Amine group for ligand synthesis, electronic effects of substituents. |

Structure Activity Relationships and Derivative Synthesis in Academic Contexts

Systematic Modifications of the 5-Chloro-2-nitrobenzylamine Core

Systematic modification of the this compound core in academic research often begins with its precursor, 5-chloro-2-nitroaniline (B48662), as this compound serves as a versatile platform for building molecular complexity. The synthesis of 5-chloro-2-nitroaniline itself involves a multi-step process, typically starting with the nitration of m-dichlorobenzene to yield 2,4-dichloronitrobenzene, followed by a selective high-pressure amination where one chlorine atom is displaced by an amino group. google.comguidechem.com

Once the 5-chloro-2-nitroaniline core is obtained, it can be systematically modified to create a library of derivatives. These modifications can be broadly categorized:

Reactions at the Amino Group: The primary amine of 5-chloro-2-nitroaniline is a key site for derivatization. It can undergo acylation, alkylation, and condensation reactions. For instance, it has been used as a reagent to synthesize various benzamide derivatives. mallakchemicals.com

Building Heterocyclic Systems: The scaffold is a valuable intermediate for constructing more complex heterocyclic structures. Research has shown its application in the synthesis of 5-(4-substituted piperazin-1-yl)-2-nitroanilines and subsequently 5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates, which are of interest in medicinal chemistry. mallakchemicals.comsigmaaldrich.com

Modifications of the Aromatic Ring: The chloro and nitro groups can also be subjects of modification, although this is less common. The nitro group can be reduced to an amine, creating a diamine derivative which can then be used in cyclization reactions. The chlorine atom can be displaced via nucleophilic aromatic substitution, although the reaction conditions required are often harsh.

The conversion of the aniline (B41778) precursor to the target benzylamine (B48309) would typically involve reduction of a corresponding benzonitrile or benzamide, or reductive amination of 5-chloro-2-nitrobenzaldehyde (B146351). Subsequent modifications would then primarily target the benzylamine's amino group for N-alkylation or N-acylation.

Impact of Chloro and Nitro Substituents on Chemical Behavior

The chemical behavior of the this compound molecule is dominated by the powerful electronic effects of the chloro and nitro substituents attached to the aromatic ring. Both groups are electron-withdrawing, which significantly influences the electron density of the benzene (B151609) ring and the reactivity of the benzylic amine.

Reactivity towards Electrophilic Aromatic Substitution: The combined deactivating nature of both the nitro and chloro groups makes the aromatic ring of this compound highly electron-deficient and thus very unreactive towards electrophilic aromatic substitution. Compared to benzene, a nitro substituent can decrease the reaction rate by a factor of approximately 10-7. minia.edu.eg The additional deactivating effect of the chlorine atom further reduces this reactivity.

Reactivity towards Nucleophilic Aromatic Substitution: Conversely, the presence of strong electron-withdrawing groups, particularly the nitro group, activates the aromatic ring towards nucleophilic aromatic substitution. These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction, especially when the attack occurs at the positions ortho or para to the nitro group.

Acidity/Basicity: The electron-withdrawing nature of the ring substituents decreases the electron density on the benzylic nitrogen atom. This makes the amine less basic compared to unsubstituted benzylamine because the lone pair is less available to accept a proton.

Exploration of N-Substituted Derivatives (e.g., N-(2-Chloro-5-Nitrobenzyl)-N-Methylamine Hydrochloride)

The primary amine of this compound is a reactive handle for the synthesis of various N-substituted derivatives. Standard organic transformations such as N-alkylation and N-acylation can be readily applied to generate secondary and tertiary amines or amides, respectively. These reactions allow for the introduction of a wide range of functional groups, modifying the compound's steric and electronic properties.

An example of such a derivative is N-(2-Chloro-5-Nitrobenzyl)-N-Methylamine Hydrochloride . This compound is a salt, indicating that the parent secondary amine was prepared and subsequently protonated with hydrochloric acid to improve its stability and handling characteristics. The synthesis would involve the reaction of this compound with a methylating agent.

The properties of these N-substituted derivatives are cataloged for their potential use in further synthetic applications or for screening in various assays. The table below outlines the key properties of the parent compound and its N-methylated derivative.

| Property | This compound | N-(2-Chloro-5-Nitrobenzyl)-N-Methylamine Hydrochloride scbt.comscbt.com |

|---|---|---|

| Molecular Formula | C₇H₇ClN₂O₂ | C₈H₉ClN₂O₂·HCl |

| Molecular Weight | 186.60 g/mol | 237.08 g/mol |

| CAS Number | 39793-42-1 | 1177318-36-3 |

| Functional Group | Primary Amine | Secondary Amine (as Hydrochloride salt) |

Positional Isomer Effects on Reactivity and Application (e.g., Ortho vs. Para Nitrobenzylamine Reactivity)

The specific placement of substituents on the benzene ring—known as positional isomerism—has a profound effect on a molecule's reactivity. In electrophilic aromatic substitution, the existing substituents direct incoming electrophiles to specific positions.

In the case of this compound, the ring is heavily deactivated. If an electrophilic substitution were forced to occur, the directing effects would be competitive. The nitro group at position 2 directs meta to itself (positions 4 and 6), while the chloro group at position 5 directs ortho, para to itself (positions 4 and 6). In this case, both groups reinforce the direction of a potential incoming electrophile to positions 4 and 6.

Stereochemical Considerations in Chiral Derivative Synthesis

While this compound itself is an achiral molecule, it can be used as a starting material for the synthesis of chiral derivatives. The introduction of stereocenters requires reactions that are conducted under stereoselective conditions. There is a lack of specific literature on the chiral synthesis of derivatives from this compound; however, general principles of asymmetric synthesis can be applied.

Use of Chiral Auxiliaries: One common strategy is to react the benzylamine with a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that can be temporarily attached to the starting material, directing a subsequent reaction to proceed with a specific stereochemical outcome. For instance, glycosylamines have been used as efficient chiral auxiliaries in stereoselective Strecker and Mannich reactions to produce chiral α-amino acids and piperidine alkaloids, respectively. researchgate.net After the key stereocenter-forming step, the auxiliary can be removed, yielding the enantiomerically enriched product.

Catalytic Asymmetric Synthesis: Another powerful approach involves the use of chiral catalysts. Transition metal catalysts paired with chiral ligands or chiral organocatalysts can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. nih.govchemrxiv.org For example, if the nitro group of this compound were reduced to an amine and then converted to an imine, this imine could be a substrate for asymmetric reduction or addition reactions catalyzed by a chiral catalyst to create a new stereocenter.

Enzymatic Reactions: Biocatalysis using enzymes like ketoreductases or transaminases offers high stereoselectivity under mild reaction conditions. nih.gov A derivative of this compound could be designed to be a substrate for an enzymatic reaction, allowing for the highly selective synthesis of a chiral product.

The choice of strategy depends on the desired transformation and the specific derivative being synthesized. In all cases, the goal is to control the three-dimensional arrangement of atoms in the product molecule, which is crucial in fields like medicinal chemistry where the biological activity of enantiomers can differ significantly.

Future Research Directions and Unexplored Avenues for 5 Chloro 2 Nitrobenzylamine

Development of Asymmetric Synthetic Routes

Chiral amines are crucial components in a vast number of pharmaceuticals and agrochemicals, making their enantioselective synthesis a primary goal in modern organic chemistry. nih.govnih.gov While the synthesis of 5-chloro-2-nitrobenzylamine itself is straightforward, the development of asymmetric routes to its derivatives, where a stereocenter is introduced at the benzylic position (α-carbon), remains a significant and valuable objective.

Future research should focus on adapting established methods for asymmetric amine synthesis to substrates derived from this compound. A key strategy involves the asymmetric hydrogenation of imines, which is one of the most powerful and efficient methods for producing optically active amines. nih.govacs.org This would involve the condensation of 5-chloro-2-nitrobenzaldehyde (B146351) with a suitable nitrogen source to form a prochiral imine, followed by hydrogenation using a chiral transition metal catalyst. A variety of highly effective catalysts, often based on iridium or rhodium complexed with chiral phosphorus ligands, have been developed for similar transformations and could be screened and optimized for this specific substrate. acs.org

Another promising avenue is asymmetric reductive amination. This approach would involve the reaction of 5-chloro-2-nitrobenzaldehyde with an ammonia (B1221849) source in the presence of a chiral catalyst and a reducing agent. This method avoids the isolation of the intermediate imine and can be highly efficient.

The table below outlines potential catalytic systems that could be investigated for the asymmetric synthesis of α-substituted derivatives of this compound.

| Catalytic Approach | Precursor | Catalyst Type | Potential Chiral Ligands | Expected Outcome |

| Asymmetric Hydrogenation | Prochiral Imine | Iridium (Ir) or Rhodium (Rh) | Chiral Phosphines (e.g., BINAP derivatives), Phosphino-oxazolines | Enantioenriched α-substituted 5-chloro-2-nitrobenzylamines |

| Asymmetric Reductive Amination | 5-Chloro-2-nitrobenzaldehyde | Iridium (Ir), Ruthenium (Ru), or Biocatalyst (e.g., Imine Reductase) | Chiral diphosphines, N,N-ligands | Enantioenriched 5-chloro-2-nitrobenzylamines |

| Asymmetric Transamination | 5-Chloro-2-nitroacetophenone | Transaminase (Biocatalysis) | Pyridoxal Phosphate (PLP) cofactor | Enantiopure (S)- or (R)-α-methyl-5-chloro-2-nitrobenzylamine |

This table presents hypothetical research directions for developing asymmetric synthetic routes towards chiral derivatives of this compound.

Investigation of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of this compound is largely dictated by its three key functional groups: the nitro group, the primary amine, and the activated aromatic ring. While classical transformations of these groups are known, significant opportunities lie in exploring unconventional reactivity patterns.

The nitro group is a versatile functional group known for its strong electron-withdrawing properties and its ability to participate in various transformations beyond simple reduction to an amine. mdpi.comnih.gov Recent advances in photochemistry have shown that nitroarenes can undergo distinct transformations under visible light irradiation, including C-N coupling reactions and oxygen atom transfer. rsc.org Investigating the photochemical reactivity of this compound could unveil novel pathways to synthesize complex heterocyclic structures or to functionalize the molecule in unprecedented ways.

Furthermore, the benzylamine (B48309) moiety offers avenues for C(sp³)–H functionalization. researchgate.net Directing group-assisted or transition-metal-catalyzed activation of the benzylic C-H bond could enable the introduction of various substituents (e.g., aryl, alkyl, or other functional groups) directly onto the carbon adjacent to the nitrogen atom. Such strategies represent a highly atom-economical approach to generating molecular complexity. researchgate.net

The following table summarizes potential areas for investigating novel reactivity.

| Functional Group Target | Transformation Type | Potential Reagents/Conditions | Potential Product Class |

| Nitro Group | Photocatalytic C-N Coupling | Visible light, photoredox catalyst, boronic acids | N-Aryl derivatives via denitration |

| Benzylic C-H Bond | C-H Activation/Functionalization | Transition metal catalyst (e.g., Pd, Rh), directing group, coupling partner | α-Substituted benzylamine derivatives |

| Amine Group | Oxidative Coupling | Metal-free organocatalyst, O₂ atmosphere | N-Benzylidene-5-chloro-2-nitrobenzylamines (Imines) acs.org |

| Aromatic Ring | Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., alkoxides, thiolates) | Derivatives with substitution of the chloro group |

This table outlines unexplored reactivity patterns and transformations for this compound, suggesting future research avenues.

Integration into Advanced Functional Material Systems

Nitroaromatic compounds have been extensively utilized as building blocks for functional materials, particularly in the field of chemical sensing. nih.gov The electron-deficient nature of the nitro-substituted ring makes them excellent quenchers of fluorescence. mdpi.com This property can be harnessed by incorporating this compound into polymeric or molecular systems designed for the detection of specific analytes.

A key future direction is the synthesis of novel conjugated polymers where this compound acts as a functional monomer. The amine group provides a convenient handle for polymerization reactions, such as condensation with dialdehydes or diacyl chlorides, to form polyimines or polyamides. The resulting polymers, containing the electron-deficient nitroaromatic moiety, could serve as sensitive fluorescent sensors for electron-rich analytes or explosives. mdpi.comspectroscopyonline.com The fluorescence of the polymer backbone could be quenched upon interaction with nitroaromatic explosives, providing a detectable signal. acs.org

Moreover, the benzylamine unit can be used to functionalize existing material platforms, such as graphene oxide or silica (B1680970) nanoparticles. Covalent attachment of this compound could impart new recognition capabilities to these materials, enabling their use in separation science, catalysis, or as components in electronic devices.

| Material Type | Role of this compound | Potential Application | Sensing Mechanism |

| Conjugated Polymers | Monomeric building block | Fluorescent sensor for explosives | Photoinduced Electron Transfer (PET) / Fluorescence Quenching |

| Functionalized Nanoparticles | Surface modification agent | Selective analyte adsorption | Enhanced binding affinity and selectivity |

| Molecularly Imprinted Polymers (MIPs) | Functional monomer | Chemical sensors for specific templates | Creation of selective recognition sites |

| Metal-Organic Frameworks (MOFs) | Functionalized ligand | Gas storage and separation | Tailoring pore chemistry and size |

This table details potential applications of this compound in the development of advanced functional materials.

High-Throughput Screening and Combinatorial Library Approaches in Academic Research

Combinatorial chemistry, coupled with high-throughput screening (HTS), has revolutionized the discovery of new molecules with desired properties, particularly in the pharmaceutical industry. wikipedia.org this compound is an excellent scaffold for the construction of diverse chemical libraries. Its primary amine serves as a key anchor point for derivatization, allowing for the attachment of a wide array of building blocks through robust reactions like acylation, reductive amination, or urea/thiourea formation.

Future academic research could leverage this scaffold to generate focused libraries of compounds for screening against various biological targets or for identifying new materials with unique properties. For example, a library could be synthesized by reacting this compound with a diverse set of carboxylic acids to produce a library of amides. This library could then be screened for antibacterial, antifungal, or anticancer activity. The substitution pattern on the aromatic ring (chloro and nitro groups) provides additional diversity and electronic modulation that can be crucial for biological activity or material performance. nih.gov

This approach accelerates the discovery process by enabling the rapid synthesis and evaluation of hundreds or thousands of related compounds. nih.govenamine.net The data generated from HTS can provide valuable structure-activity relationships (SAR), guiding the design of more potent and selective molecules.

The table below illustrates a hypothetical combinatorial library based on the this compound scaffold.

| Scaffold | Reaction Type | Building Block (R-COOH) | Resulting Library | Potential Screening Application |

| This compound | Amide Coupling | Aliphatic Carboxylic Acids | N-(5-chloro-2-nitrobenzyl)alkanamides | Antibacterial agents |

| This compound | Amide Coupling | Aromatic Carboxylic Acids | N-(5-chloro-2-nitrobenzyl)benzamides | Enzyme inhibitors |

| This compound | Reductive Amination (with R-CHO) | Heterocyclic Aldehydes | Secondary amines: (R-heterocyclic)-CH₂-NH-CH₂(5-Cl-2-NO₂-Ph) | GPCR modulators |

| This compound | Urea Formation (with R-NCO) | Substituted Isocyanates | N'-(R)-N-(5-chloro-2-nitrobenzyl)ureas | Agrochemicals |

This table provides a conceptual framework for generating a combinatorial library from the this compound scaffold for high-throughput screening.

Q & A

Q. Key Considerations :

- Purity of starting materials (e.g., aldehyde or chloride derivatives) significantly impacts by-product formation.

- Use of inert atmospheres (N2/Ar) minimizes oxidation during reduction steps .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the amine (-NH2) and nitro (-NO2) group positions. For example, the amine proton appears as a broad singlet at δ 2.5–3.5 ppm in DMSO-d6 .

- IR Spectroscopy : Peaks at ~1520 cm⁻¹ (asymmetric NO2 stretch) and ~3350 cm⁻¹ (N-H stretch) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 201.56 for C7H6ClN2O2) .

- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) assess purity (>95%) and detect nitro-reduction by-products .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Answer: Discrepancies often arise from:

- Purity Variability : Impurities (e.g., residual solvents or nitro-reduced intermediates) skew bioassays. Validate purity via HPLC and elemental analysis before testing .

- Assay Conditions : Differences in bacterial strains (Gram-positive vs. Gram-negative) or cell lines affect results. Standardize protocols using CLSI guidelines for antimicrobial testing .

- Statistical Rigor : Apply multivariate analysis (ANOVA with post-hoc tests) to compare bioactivity across studies. Replicate experiments under identical conditions to confirm trends .

Advanced: What strategies optimize reaction yields while minimizing by-products in large-scale synthesis?

Answer:

- Catalyst Screening : Test Pd/C, Raney Ni, or enzymatic catalysts for nitro-group reduction. For example, Pd/C in ethanol at 50°C achieves >85% yield with <5% dechlorination .

- Solvent Optimization : Use THF/water mixtures (4:1) to enhance solubility of intermediates and reduce side reactions .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .

Basic: What are the recommended storage conditions to ensure this compound stability?

Answer:

- Temperature : Store at 2–8°C in amber vials to prevent photodegradation of the nitro group .

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the amine group.

- Long-Term Stability : Purging storage containers with argon extends shelf life beyond 12 months .

Advanced: How can computational methods aid in designing this compound derivatives with enhanced bioactivity?

Answer:

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify sites for functionalization (e.g., adding sulfonamide groups for antibacterial synergy) .

- Molecular Docking : Simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase) to prioritize derivatives for synthesis .

- QSAR Models : Corrogate substituent effects (e.g., -Cl vs. -NO2 position) with bioactivity data to guide structural modifications .

Basic: What are the safety protocols for handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of nitro-compound vapors .

- Spill Management : Neutralize spills with 10% sodium bicarbonate solution before disposal .

Advanced: How to analyze degradation pathways of this compound under environmental conditions?

Answer:

- Photolysis Studies : Expose the compound to UV light (254 nm) and monitor degradation via LC-MS. Major pathways include nitro-to-amine reduction and C-Cl bond cleavage .

- Hydrolytic Stability : Test in buffered solutions (pH 3–10) at 25–50°C. Acidic conditions (pH <5) accelerate hydrolysis of the benzylamine group .

- Ecotoxicity Assessment : Use Daphnia magna or Vibrio fischeri assays to evaluate environmental impact of degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.